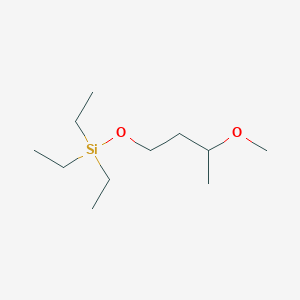

Triethyl(3-methoxybutoxy)silane

Description

Properties

CAS No. |

73993-19-8 |

|---|---|

Molecular Formula |

C11H26O2Si |

Molecular Weight |

218.41 g/mol |

IUPAC Name |

triethyl(3-methoxybutoxy)silane |

InChI |

InChI=1S/C11H26O2Si/c1-6-14(7-2,8-3)13-10-9-11(4)12-5/h11H,6-10H2,1-5H3 |

InChI Key |

TZEVPAYFPVAYSG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OCCC(C)OC |

Origin of Product |

United States |

Iii. Mechanistic and Kinetic Investigations of Triethyl 3 Methoxybutoxy Silane Reactions

Hydrolysis Processes of Alkoxy Groups in Triethyl(3-methoxybutoxy)silane

The polymerization of alkoxysilanes like this compound is a complex process involving three main stages:

Hydrolysis : The substitution of the alkoxy group (in this case, 3-methoxybutoxy) with a hydroxyl group from water.

Condensation : The formation of siloxane bridges (Si-O-Si) through the reaction of silanol (B1196071) groups with each other (releasing water) or with unhydrolyzed alkoxy groups (releasing alcohol).

Phase Separation : The eventual separation of the growing polymer network from the solvent. nih.gov

The general equations for hydrolysis and condensation are as follows:

Hydrolysis : ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

Water-producing condensation : ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation : ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH nih.gov

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of the oxygen atom in the alkoxy group. unm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. unm.eduyoutube.com The reaction generally proceeds via an Sₙ2-type mechanism at the silicon center. nih.gov

For this compound, the acid-catalyzed hydrolysis mechanism can be depicted as follows:

Protonation : The oxygen atom of the 3-methoxybutoxy group is protonated by an acid catalyst (e.g., H₃O⁺), forming a protonated alkoxysilane intermediate.

Nucleophilic Attack : A water molecule attacks the electrophilic silicon atom, leading to the formation of a five-coordinate transition state.

Leaving Group Departure : The protonated 3-methoxybutanol molecule departs as a good leaving group.

Deprotonation : The resulting protonated silanol is deprotonated, regenerating the acid catalyst and forming the triethylsilanol (B1199358) product.

The rate of acid-catalyzed hydrolysis is generally fast. afinitica.com The mechanism favors the formation of more linear, less branched siloxane polymers because the protonated silanol species preferentially condenses with the least acidic silanol groups. nih.gov

In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group on the silicon atom. nih.govunm.edu This attack forms a pentacoordinate intermediate or transition state. nih.gov

The proposed base-catalyzed hydrolysis mechanism for this compound is as follows:

Nucleophilic Attack : A hydroxide ion attacks the silicon atom of the this compound.

Intermediate Formation : A five-coordinate silicon intermediate is formed.

Leaving Group Departure : The 3-methoxybutoxy group is expelled as an anion.

Protonation : The 3-methoxybutoxy anion is subsequently protonated by water to form 3-methoxybutanol.

Base-catalyzed hydrolysis generally leads to more highly branched and condensed silica (B1680970) clusters because the deprotonated silanol attacks the more acidic silanol groups. nih.gov

Hydrolysis of alkoxysilanes can occur in neutral media, but the reaction is typically very slow. chemicalforums.comresearchgate.net The rate is influenced by factors such as temperature and the presence of hydrophilic groups within the molecule that can enhance water solubility. chemicalforums.com For many practical applications, catalysis is employed to achieve reasonable reaction rates. gelest.com The stability of alkoxysilanes in neutral aqueous solutions is significant, and in the absence of catalysts, they can remain unhydrolyzed for extended periods. gelest.com

| Silane (B1218182) | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Tetraethoxysilane (TEOS) | Acidic medium (<0.003 M HCl) | Activation Energy: 11-16 kcal/mol | nih.gov |

| Tetraethoxysilane (TEOS) | Alkaline medium (0.04 to 3 M NH₃) | 0.002 - 0.5 M⁻¹ h⁻¹ | nih.gov |

| Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane=1, 25°C | Initial: 2.77 x 10⁻⁴ sec⁻¹, Secondary: 0.733 x 10⁻⁴ sec⁻¹ | nih.gov |

| Various Organoalkoxysilanes | Acidic (pH 4) | 1.6 - 31.5 h⁻¹ | nih.gov |

| Various Organoalkoxysilanes | Alkaline (pH 9) | 0.5 - 67.9 h⁻¹ | nih.gov |

The equilibrium constant for the hydrolysis reaction is an important parameter. For the hydrolysis of triethylmethoxysilane, the equilibrium constant ([Et₃SiOMe][H₂O]/[Et₃SiOH][MeOH]) was determined to be approximately 2.7 ± 0.4 x 10⁻². gelest.com

Both steric and inductive effects of the substituents on the silicon atom significantly influence the rate of hydrolysis. nih.govunm.edu

Steric Hindrance : Larger, bulkier alkoxy groups generally decrease the rate of hydrolysis due to increased steric hindrance, which impedes the approach of the nucleophile (water or hydroxide ion) to the silicon center. researchgate.net For example, methoxy (B1213986) groups hydrolyze faster than ethoxy groups. shinetsusilicone-global.com The triethylsilyl group itself presents a degree of steric bulk that will influence the reaction rate.

Inductive Effects : Electron-donating groups attached to the silicon atom increase the electron density on the silicon, making it less electrophilic and thus slowing down acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups decrease the electron density, making the silicon more susceptible to nucleophilic attack and accelerating the reaction. unm.edu The 3-methoxybutoxy group, with its ether linkage, may have a complex influence, potentially affecting the reaction rate through intramolecular interactions. Studies on methacryloyloxymethylalkoxysilanes have shown that intramolecular coordination of an ester group can significantly enhance hydrolysis rates. afinitica.com

Condensation Reactions and Siloxane Network Formation of this compound Hydrolysates

Following hydrolysis, the resulting triethylsilanol intermediates undergo condensation reactions to form siloxane (Si-O-Si) bonds. gelest.com This process is the basis for the formation of oligomers and, ultimately, a cross-linked polysiloxane network. researchgate.netgelest.com

Condensation can occur via two primary pathways:

Water-producing condensation : Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.

The rates of these condensation reactions are also influenced by pH, catalyst, and the steric and electronic nature of the substituents. unm.edu In acidic conditions, condensation is generally slower than hydrolysis, which allows for the formation of more linear polymers. researchgate.net In basic conditions, condensation is faster, particularly for more substituted silicon atoms, leading to highly branched, particulate structures. unm.edu The ongoing condensation of silanol groups leads to the growth of the polymer network, which can eventually lead to gelation and the formation of a solid material. scispace.com

Pathways of Silanol Condensation (Si-OH + Si-OH and Si-OH + Si-OR)

Following the initial hydrolysis of the 3-methoxybutoxy group to a silanol group (Si-OH), condensation reactions commence to form siloxane bonds (Si-O-Si). These reactions proceed through two primary, competing pathways. nih.gov

Water-Producing Condensation: This pathway involves the reaction between two silanol groups to form a siloxane bridge and a molecule of water.

Reaction: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov This reaction is particularly significant as the concentration of silanol species increases in the system.

Alcohol-Producing Condensation: This pathway occurs between a silanol group and an unhydrolyzed alkoxide group (the 3-methoxybutoxy group in this case), yielding a siloxane bridge and a molecule of 3-methoxybutanol.

Reaction: ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH (where R is the 3-methoxybutyl group) nih.gov This reaction can occur concurrently with hydrolysis, especially in the early stages of the process or under conditions of limited water.

The prevalence of each pathway is dependent on factors such as the water-to-silane ratio, the pH of the medium, and the specific catalyst used. gelest.comnih.gov

Formation and Evolution of Siloxane Bridges (Si-O-Si)

The formation of siloxane bridges is the fundamental step in the polymerization of this compound. This process begins with the condensation of monomeric species to form dimers, which can then react further to form linear chains, cyclic structures, and eventually larger, cross-linked oligomers. researchgate.netgelest.com The evolution of these structures can be conceptually followed using the "M, D, T, Q" notation, where "T" represents a silicon atom with three bridging oxygen atoms, characteristic of the fully condensed state for a trifunctional silane. researchgate.net

The process can be visualized as follows:

Initiation: Hydrolysis of the alkoxide to form a reactive silanol (R₃Si-OH).

Propagation: Condensation reactions (as described in 3.2.1) lead to the formation of dimers (R₃Si-O-SiR₃) and trimers.

Network Formation: As condensation continues, these small oligomers link together, increasing the molecular weight and viscosity of the solution. The structure evolves from simple chains to more complex, branched, and potentially three-dimensional networks. researchgate.net

The final structure of the resulting polysiloxane material is profoundly influenced by the relative rates of hydrolysis and condensation. unm.edu

Kinetic Complexity and Rate Determination in Condensation Reactions

The kinetics of condensation are significantly more complex than those of hydrolysis. nih.gov The rate is not governed by a single constant but is influenced by a dynamic interplay of several factors, making it challenging to model precisely.

Key factors contributing to this complexity include:

Simultaneous Reactions: Hydrolysis, water-producing condensation, and alcohol-producing condensation all occur concurrently. gelest.comgelest.com

Catalysis: Both acids and bases catalyze the condensation reaction, but through different mechanisms. The rate is highly pH-dependent, often showing a minimum near neutral pH and increasing under both acidic and basic conditions. nih.govunm.edu

Changing Reactants: As condensation proceeds, the nature of the reacting species changes from monomers to dimers, trimers, and larger oligomers. The steric bulk and electronic properties of these growing oligomers influence the rate of subsequent reaction steps. ingentaconnect.com

Solvent Effects: The polarity and type of solvent can affect the solubility of reactants and the stability of transition states, thereby altering reaction rates. nih.gov

Table 1: Factors Influencing Condensation Reaction Kinetics

| Factor | Effect on Condensation Rate | Mechanism of Influence | Citation |

|---|---|---|---|

| pH | Minimum rate near neutral pH; increases in acidic or basic conditions. | Acid catalysis involves protonation of silanols; base catalysis involves deprotonated silanolate anions. | nih.govunm.edu |

| Catalyst | Generally increases the rate. | Provides alternative, lower-energy reaction pathways. | nih.gov |

| Water Concentration | Complex; can promote condensation by forming silanols but can also inhibit it by dilution or drive the equilibrium backward. | Water is both a reactant (in hydrolysis) and a product (in one condensation pathway). | nih.govresearchgate.net |

| Organic Substituents | Steric bulk generally decreases the rate; electron-withdrawing groups can increase reactivity towards nucleophiles. | Steric hindrance around the Si center; inductive effects alter the electrophilicity of the Si atom. | unm.eduingentaconnect.com |

| Temperature | Increases the rate. | Provides the necessary activation energy for the reaction. | researchgate.net |

Control of Polymerization Degree and Oligomerization Towards Stable Species

Controlling the extent of polymerization is crucial for tailoring the properties of the final material. The goal is often to generate stable, soluble, silanol-rich oligomers rather than allowing the reaction to proceed to an insoluble, fully cross-linked gel. gelest.com

Strategies for controlling polymerization include:

Water/Silane Ratio: Using a substoichiometric amount of water for hydrolysis limits the number of silanol groups that can be formed, thereby restricting the extent of condensation. nih.govresearchgate.net

Catalyst Selection and Concentration: Acidic conditions tend to favor hydrolysis over condensation, allowing for the generation of more stable silanol intermediates compared to basic conditions, which aggressively promote condensation. gelest.comresearchgate.net

Temperature Control: Lowering the reaction temperature can slow down the condensation reactions, allowing for better control over the growth of oligomers. researchgate.net

Silane Concentration: Working in dilute solutions can reduce the frequency of intermolecular collisions, favoring the formation of smaller oligomers or even intramolecular cyclization over the growth of large polymer networks. gelest.com

By carefully manipulating these parameters, it is possible to halt the reaction at the stage of stable dimers, trimers, or other well-defined oligomers. For instance, studies on propyltrialkoxysilanes have shown that phase separation, which indicates uncontrolled polymerization, occurs upon the formation of tetramers, highlighting the narrow window for maintaining stable oligomeric species in solution. gelest.com

Reactivity and Transformations of the 3-Methoxybutoxy Organic Moiety

Impact of the Organic Substituent on Silicon Center Reactivity and Selectivity

The organic groups bonded to silicon exert significant steric and electronic effects that modulate the reactivity of the silicon center. ingentaconnect.com

Steric Effects: The three ethyl groups and the 3-methoxybutoxy chain are sterically bulky. This bulkiness physically hinders the approach of a nucleophile (like water or a silanolate ion) to the silicon atom. Compared to a less hindered silane like trimethoxysilane, this compound is expected to exhibit slower rates of both hydrolysis and condensation due to this steric crowding. unm.eduingentaconnect.com

Electronic Effects: Alkyl groups, such as ethyl and the butoxy chain, are electron-donating via an inductive effect. This effect increases the electron density on the silicon atom, making it less electrophilic and therefore less susceptible to nucleophilic attack. This electronic influence further contributes to a reduced reaction rate compared to silanes with electron-withdrawing substituents. unm.edu

These combined effects mean that this compound is a relatively slow-reacting alkoxysilane, which can be advantageous for applications requiring a longer pot life and more controlled polymerization. brb-international.com

Potential for Further Chemical Functionalization or Grafting of the Butoxy Chain

The 3-methoxybutoxy group, once incorporated into the siloxane polymer backbone, offers potential sites for subsequent chemical modification. While the alkyl portion of the chain is relatively inert, the ether linkage (C-O-C) presents a point of chemical reactivity.

Ether Cleavage: The ether bond can be cleaved under strong acidic conditions (e.g., using hydroiodic or hydrobromic acid). This could potentially be used to generate a hydroxyl group on the butoxy chain, which could then be used for further grafting reactions.

Grafting Reactions: If the chain were modified to include other functional groups (e.g., an amine or an epoxide) through synthesis of a more complex starting silane, a wide range of chemistries could be employed. For example, an amine group could react with isocyanates or epoxides, while an epoxide group could be opened by various nucleophiles. nih.gov

While the simple 3-methoxybutoxy group has limited handles for functionalization, its presence imparts specific properties to the final material, such as flexibility and hydrophobicity. The synthesis of analogous silanes with more reactive organic chains is a common strategy for creating highly functional materials. rsc.orgnih.gov

Iv. Advanced Spectroscopic and Analytical Characterization of Triethyl 3 Methoxybutoxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the non-destructive analysis of organosilane structures. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, it provides detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules. researchgate.netnih.gov

In the ¹H NMR spectrum of Triethyl(3-methoxybutoxy)silane, each unique proton environment gives rise to a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (proton count). The spectrum can be divided into signals arising from the triethylsilyl group and the 3-methoxybutoxy group.

Triethylsilyl Group (-Si(CH₂CH₃)₃): This group is expected to produce two signals: a quartet corresponding to the methylene (B1212753) protons (-Si-CH₂ -CH₃) and a triplet for the methyl protons (-Si-CH₂-CH₃ ). The methylene protons are directly attached to a carbon bonded to silicon, placing their expected chemical shift around 0.5-1.0 ppm. The terminal methyl protons would appear further upfield, typically in the 0.9-1.2 ppm range. libretexts.org

3-Methoxybutoxy Group (-O-CH₂(CH₂)CH(CH₃)OCH₃): The protons of this chain will exhibit more complex patterns. The methoxy (B1213986) group (-OCH₃ ) will appear as a sharp singlet, typically around 3.3 ppm. acdlabs.com The protons on the butoxy chain will have distinct chemical shifts depending on their proximity to the oxygen atoms. The methylene protons adjacent to the siloxy oxygen (-O-CH₂ -) are the most deshielded in this chain, expected around 3.6-3.8 ppm. The other protons on the chain would appear at progressively higher fields (further to the right in the spectrum). oregonstate.edupdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -Si-CH₂-CH₃ | 0.9 - 1.2 | Triplet (t) |

| -Si-CH₂ -CH₃ | 0.5 - 1.0 | Quartet (q) |

| -CH(CH₃ )OCH₃ | ~1.1 - 1.3 | Doublet (d) |

| -O-CH₂-CH₂ - | ~1.6 - 1.8 | Multiplet (m) |

| -CH (CH₃)OCH₃ | ~3.4 - 3.6 | Multiplet (m) |

| -OCH₃ | ~3.3 | Singlet (s) |

| -O-CH₂ -CH₂- | ~3.6 - 3.8 | Triplet (t) |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a clear map of the carbon framework. The chemical shifts are highly sensitive to the local electronic environment.

Triethylsilyl Group: The methylene carbons (-Si-C H₂-CH₃) are expected to resonate at a higher field (lower ppm) than typical sp³ carbons due to the influence of the silicon atom, likely in the 5-10 ppm range. The methyl carbons (-Si-CH₂-C H₃) would appear in a similar region, around 7-12 ppm.

3-Methoxybutoxy Group: The carbons in this group are influenced by the electronegative oxygen atoms, shifting their signals downfield. The methoxy carbon (-OC H₃) typically appears around 56-59 ppm. acdlabs.comnih.gov The carbons of the butoxy chain will have distinct shifts; the carbon bonded to the siloxy oxygen (-O-C H₂-) is expected around 60-65 ppm, while the carbon attached to the methoxy-substituted carbon (-C H(CH₃)OCH₃) would be the most downfield carbon of the butoxy backbone, likely in the 75-80 ppm range. researchgate.netshout.education

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -Si-CH₂-C H₃ | 7 - 12 |

| -Si-C H₂-CH₃ | 5 - 10 |

| -CH(C H₃)OCH₃ | 18 - 22 |

| -O-CH₂-C H₂- | 25 - 30 |

| -OC H₃ | 56 - 59 |

| -O-C H₂-CH₂- | 60 - 65 |

| -C H(CH₃)OCH₃ | 75 - 80 |

²⁹Si NMR is exceptionally powerful for studying the hydrolysis and condensation of alkoxysilanes. The chemical shift of the silicon nucleus is highly dependent on the number of bridging oxygen atoms (Si-O-Si) attached to it. This allows for the direct observation and quantification of the degree of condensation. ucsb.eduresearchgate.net

The different silicon environments are denoted by Tⁿ, where 'T' signifies a trifunctional silicon atom (as in R-Si(OR')₃) and 'n' is the number of siloxane bridges.

T⁰ (Monomer): The initial this compound molecule, with no Si-O-Si bonds, represents a T⁰ species. Its chemical shift is expected in the range of -40 to -50 ppm.

T¹ (End-group): After hydrolysis and condensation, a silicon atom bonded to one other silicon atom through an oxygen bridge (RSi(OR')₂(OSi)) is a T¹ species. These typically resonate in the -50 to -60 ppm range. researchgate.net

T² (Middle-group): A silicon atom connected to two other silicon atoms via oxygen bridges (RSi(OR')(OSi)₂) is a T² species, with signals appearing further downfield, around -60 to -70 ppm. researchgate.netresearchgate.net

T³ (Fully Condensed): A fully condensed silicon atom in a cross-linked network, bonded to three other silicon atoms (RSi(OSi)₃), is a T³ species. These have the most downfield shift, typically found in the -70 to -80 ppm region. researchgate.net

By monitoring the disappearance of the T⁰ signal and the appearance and relative integration of the T¹, T², and T³ signals over time, the kinetics of the sol-gel process can be accurately followed. ucsb.eduuni-saarland.de

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. ucl.ac.uk It is highly effective for identifying specific functional groups and for tracking the chemical changes that occur during the formation of a siloxane network from this compound. mdpi.comhydrophobe.org

The hydrolysis of the methoxybutoxy group and subsequent condensation are clearly observable in the IR spectrum.

Si-OH (Silanol) Groups: The hydrolysis of the Si-O-C bond generates silanol (B1196071) (Si-OH) groups. Free, non-hydrogen-bonded Si-OH groups show a characteristic sharp stretching vibration around 3690 cm⁻¹. More commonly, these groups form hydrogen bonds, resulting in a broad, strong absorption band between 3200 and 3600 cm⁻¹. Additionally, a bending/stretching vibration for Si-OH is often observed in the 810-950 cm⁻¹ region. gelest.com The appearance and evolution of these bands are direct evidence of the hydrolysis reaction. researchgate.netresearchgate.net

Si-O-Si (Siloxane) Bonds: The condensation of silanol groups forms siloxane bridges. The most prominent feature of a siloxane network is a very strong and broad absorption band corresponding to the asymmetric stretching vibration of the Si-O-Si bond, which typically dominates the 1000-1100 cm⁻¹ region. mdpi.comgelest.com As the condensation proceeds and the network grows, this band becomes broader and more intense, signifying the formation of the polysiloxane material. researchgate.net

The organic ligand attached to the silicon atom also presents a series of characteristic absorption bands.

C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl and butoxy groups will appear as strong bands in the 2850-3000 cm⁻¹ region. A specific C-H stretching absorption for the methoxy (-OCH₃) group is expected between 2815 and 2830 cm⁻¹.

C-O Stretching: The spectrum will feature strong C-O stretching vibrations from the ether linkage in the 3-methoxybutoxy group. These typically appear in the 1060-1150 cm⁻¹ range. gelest.com In the initial silane (B1218182), the Si-O-C bond also contributes to absorption in this region, often around 1080-1100 cm⁻¹. During hydrolysis, the intensity of the Si-O-C band will decrease as it is replaced by the broad Si-O-Si band from the growing polymer network. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound Systems

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| -OH (in Si-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Appears upon hydrolysis |

| -OH (in Si-OH) | O-H Stretch (Free) | ~3690 | Sharp, Medium | Often weak or absent |

| C-H (Alkyl) | C-H Stretch | 2850 - 3000 | Strong | From ethyl and butoxy groups |

| C-H (in -OCH₃) | C-H Stretch | 2815 - 2830 | Medium | Characteristic of methoxy |

| Si-O-Si | Asymmetric Stretch | 1000 - 1100 | Very Strong, Broad | Appears and grows upon condensation |

| C-O-C / Si-O-C | C-O / Si-O Stretch | 1060 - 1150 | Strong | Overlaps with Si-O-Si band |

| Si-OH | Si-O Stretch / O-H Bend | 810 - 950 | Medium, Broad | Appears upon hydrolysis |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the advanced spectroscopic and analytical characterization of This compound according to the specified outline.

The primary obstacle is the lack of published research findings and specific data for this particular compound across the requested analytical techniques. While the principles of Gas-Liquid Chromatography (GLC), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Ellipsometry, and Sum Frequency Generation (SFG) Spectroscopy are widely applied to the study of silanes in general, detailed studies, kinetic data, surface morphology images, or optical property tables specifically for this compound are not available in the public domain.

Fulfilling the request would necessitate extrapolating from other, non-identical silane compounds, which would violate the core instruction to focus solely on this compound and would not be scientifically accurate. Therefore, the creation of a thorough and authoritative article with the required data tables and detailed findings as outlined is not feasible at this time.

Dynamic and Colloidal Characterization Methods

Dynamic and colloidal characterization methods are essential for understanding the behavior of this compound once it is introduced into a system where hydrolysis and condensation can occur. These techniques provide insight into the kinetics of these reactions and the physical properties of the resulting particles.

Optical Turbidity Scanning for Monitoring Hydrolysis and Condensation Kinetics

Optical turbidity scanning is a powerful non-invasive technique used to monitor the hydrolysis and condensation kinetics of silanes like this compound in-situ. This method measures the turbidity of a solution, which changes as the silane undergoes chemical reactions.

The hydrolysis of this compound involves the reaction of the methoxybutoxy group with water to form silanol groups. This initial step can be followed by condensation reactions, where the silanol groups react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually larger polymers. As these species grow in size and concentration, they begin to scatter light, thereby increasing the turbidity of the solution.

Table 1: Illustrative Data from Optical Turbidity Scanning of a Silane System

| Time (minutes) | Turbidity (Arbitrary Units) | Reaction Stage |

| 0 | 5 | Initial mixture |

| 10 | 15 | Onset of hydrolysis |

| 20 | 45 | Condensation and oligomer formation |

| 30 | 80 | Significant particle growth |

| 40 | 120 | Approaching reaction completion |

| 50 | 135 | Stable particle suspension |

| 60 | 135 | Reaction complete |

Note: This table presents illustrative data to demonstrate the type of information obtained from optical turbidity scanning during the study of silane hydrolysis and condensation.

Dynamic Light Scattering (DLS) for Particle Aggregation and Size Distribution

Dynamic Light Scattering (DLS) is a non-destructive technique widely used to measure the size distribution of small particles in suspension or polymers in solution. For this compound systems, DLS is invaluable for characterizing the size of the particles formed through hydrolysis and condensation, as well as for monitoring their aggregation over time.

The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the rate of these fluctuations, the hydrodynamic radius of the particles can be determined using the Stokes-Einstein equation.

In the context of this compound, DLS can be used to:

Determine the initial size of particles formed after the initial hydrolysis and condensation steps.

Monitor the growth of these particles over time.

Assess the stability of the particle suspension by observing any changes in particle size that might indicate aggregation.

Determine the particle size distribution, providing information on the uniformity of the particles.

Table 2: Representative Particle Size Data from DLS Analysis of a Silane System

| Time (hours) | Average Particle Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

| 1 | 50 | 0.15 | Initial monodisperse nanoparticles |

| 6 | 75 | 0.20 | Particle growth |

| 12 | 150 | 0.35 | Onset of aggregation |

| 24 | 300 | 0.50 | Significant aggregation |

Note: This table provides representative data to illustrate the application of DLS in tracking particle size and aggregation in a silane system.

V. Triethyl 3 Methoxybutoxy Silane in Inorganic Organic Hybrid Materials Science

Precursor Role in Sol-Gel Processing for Hybrid Materials

The sol-gel process is a versatile, low-temperature chemical method used to produce solid materials from small molecules. mdpi.com For alkoxysilanes, the process involves two primary reactions: hydrolysis and condensation. sol-gel.net First, the alkoxy groups (e.g., ethoxy groups in Triethyl(3-methoxybutoxy)silane) react with water, replacing them with hydroxyl (-OH) groups. These intermediate silanols are reactive and subsequently undergo condensation, linking together to form stable silicon-oxygen-silicon (Si-O-Si) bonds, which constitute the backbone of a silica (B1680970) network. sol-gel.netmdpi.com

The design of silica-based hybrid networks is achieved by carefully selecting the silane (B1218182) precursors. sol-gel.net A network can be built using a single type of organoalkoxysilane or by combining different precursors. For instance, tetraethoxysilane (TEOS), which has four hydrolyzable ethoxy groups, is often used as an inorganic network former. researchgate.net To introduce organic functionality, an organotrialkoxysilane such as this compound can be used. In such a system, the trialkoxysilane molecules are incorporated directly into the silica network, with their organic side groups (the 3-methoxybutoxy group) decorating the resulting structure. nih.gov This allows for the precise tuning of the material's properties; the inorganic silica framework provides mechanical strength and thermal stability, while the organic groups impart properties like hydrophobicity, flexibility, or specific chemical reactivity. nih.gov

The table below lists common alkoxysilane precursors and their roles in forming hybrid materials.

| Precursor Name | Chemical Formula | Functional Group (R) | Role in Hybrid Material |

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | (none) | Inorganic network former |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | C₉H₂₀O₅Si | Epoxy | Organic functionality, covalent crosslinking |

| (3-Aminopropyl)triethoxysilane (APTES) | C₉H₂₃NO₃Si | Amino | Organic functionality, surface modification |

| Vinyltrimethoxysilane (VTMS) | C₅H₁₂O₃Si | Vinyl | Organic functionality, polymer grafting |

| This compound | C₁₁H₂₆O₄Si | 3-methoxybutoxy | Hybrid precursor, imparts flexibility/hydrophobicity |

This table presents a selection of representative silanes to illustrate the concept of functional group diversity.

Co-condensation is a key strategy for creating intimately mixed hybrid materials. This approach involves the simultaneous hydrolysis and condensation of two or more different silane precursors, such as TEOS and an organotrialkoxysilane. mdpi.com The successful integration into a single, continuous network depends heavily on the relative reaction rates of the precursors. Generally, the hydrolysis and condensation rates are influenced by factors like the size of the alkoxy groups and the nature of the non-hydrolyzable organic group. researchgate.net

For instance, in a system containing TEOS and this compound, both precursors would undergo hydrolysis. The resulting silanols then condense with each other, forming both Si-O-Si linkages between identical molecules and, crucially, cross-condensation linkages between the two different types of precursors. This process ensures that the organic components are covalently and homogeneously distributed throughout the inorganic silica matrix at the nanoscale, rather than forming separate, poorly integrated phases. mdpi.com This covalent integration is fundamental to achieving synergistic properties in the final material.

The final structure and properties of a sol-gel material can be precisely controlled by manipulating the kinetics of the hydrolysis and condensation reactions. nih.gov Key parameters that govern these reactions include:

pH (Catalyst): Acidic or basic catalysts significantly alter the reaction mechanism. Acid catalysis promotes rapid hydrolysis, leading to weakly branched, polymer-like networks. Basic catalysis, conversely, promotes condensation and results in more highly branched, dense, and particulate structures (sols of discrete nanoparticles). sol-gel.net

Water-to-Silane Ratio (Rw): The amount of water present dictates the extent of hydrolysis. A low Rw leads to incomplete hydrolysis and results in a more organic-like network containing residual alkoxy groups. A high Rw ensures complete hydrolysis, favoring the formation of a highly crosslinked inorganic network.

Solvent and Temperature: The choice of solvent affects precursor solubility and reaction rates, while temperature influences the kinetics of both hydrolysis and condensation. nih.gov

By carefully tuning these conditions, it is possible to tailor the nanoscale architecture of the hybrid material, producing everything from dense films and coatings to highly porous xerogels and monodispersed nanoparticles. mdpi.com

Vi. Applications in Surface Science and Interface Engineering

Formation of Self-Assembled Monolayers (SAMs) with Triethyl(3-methoxybutoxy)silane

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. Organosilanes are frequently used to create robust SAMs on various surfaces due to the formation of strong covalent bonds with the substrate. mpg.de

The formation of a this compound monolayer on a hydroxyl-terminated surface (such as glass, silicon oxide, or metal oxides) is a two-step process involving hydrolysis and condensation. researchgate.netnih.gov

Hydrolysis: The process begins when the methoxybutoxy group on the silane (B1218182) molecule reacts with water present on the substrate surface or in the deposition environment. This reaction cleaves the silicon-oxygen bond of the alkoxy group, forming a reactive silanol (B1196071) group (Si-OH) and releasing 3-methoxybutanol as a byproduct. polymersynergies.netgelest.com

Condensation: The newly formed triethylsilanol (B1199358) molecule then reacts with a hydroxyl group (-OH) on the substrate. This condensation reaction forms a highly stable, covalent siloxane bond (Si-O-substrate), securely anchoring the molecule to the surface. researchgate.netnih.gov

Because this compound has only one hydrolyzable group, it is classified as a monofunctional silane. This structure dictates that each molecule can form only a single bond with the substrate. Unlike tri-functional silanes, it cannot undergo lateral polymerization (self-condensation) with neighboring silane molecules to form a cross-linked network. mpg.de This results in a monolayer where molecules are individually anchored to the surface.

The quality, density, and uniformity of the resulting monolayer are highly dependent on the fabrication conditions. Key parameters must be carefully controlled to achieve a consistent surface modification. mpg.de

Solvent: The choice of solvent is critical for dissolving the silane and transporting it to the substrate. The solvent must be anhydrous to prevent premature hydrolysis and self-condensation of the silane in the solution before it reaches the surface. illinois.edu

Water Concentration: While water is necessary to initiate the hydrolysis reaction at the surface, its concentration is a critical parameter. A trace amount of surface-adsorbed water is typically sufficient. researchgate.net Excess water can lead to the formation of silane oligomers in the solution, which can result in disordered, aggregated films on the substrate.

Deposition Method:

Dip-Coating: This method involves immersing the substrate in a dilute silane solution and withdrawing it at a controlled speed. It allows for good control over deposition time and can result in uniform monolayers.

Casting: In this method, a solution of the silane or the neat liquid is spread over the substrate. mpg.de While simpler, it can be more difficult to control the uniformity and thickness of the resulting film, potentially leading to less ordered layers. mpg.de

Temperature and Time: The reaction temperature and duration of exposure to the silane solution influence the kinetics of the hydrolysis and condensation reactions, thereby affecting the final surface coverage and ordering of the monolayer.

The following table summarizes the general influence of these parameters on the quality of alkoxysilane monolayers.

| Parameter | Low Level/Condition | High Level/Condition | Effect on Monolayer Quality |

| Water Concentration | Anhydrous/Trace | Excess | Trace amounts are essential for hydrolysis at the surface; excess water causes premature reaction and aggregation in solution. |

| Solvent Polarity | Non-polar (e.g., Toluene) | Polar (e.g., Ethanol) | Affects silane solubility and interaction with the substrate; non-polar solvents are common for anhydrous deposition. |

| Deposition Time | Short | Long | Insufficient time leads to incomplete coverage; excessively long times can lead to multilayer formation with less stable silanes. |

| Temperature | Low | High | Higher temperatures increase reaction rates but can also promote disordered film growth if not controlled. |

The stability and structural order of the formed silane monolayer are crucial for its performance in any application.

Bonding and Stability: The primary source of stability for a this compound monolayer is the covalent siloxane (Si-O-substrate) bond anchoring each molecule to the surface. researchgate.net However, the lack of lateral cross-linking between molecules, a characteristic of monofunctional silanes, results in a film that is less mechanically and chemically robust than the highly cross-linked networks formed by di- or tri-functional silanes. mpg.de The monolayer's hydrolytic stability can be compromised in harsh acidic or basic environments, which can catalyze the cleavage of the siloxane bond. researchgate.net Thermally, alkoxy-grafted monolayers can show instability at temperatures between 200 and 400°C. bohrium.com

Adhesion Promotion at Dissimilar Material Interfaces

Silanes are widely employed as adhesion promoters, or coupling agents, to create strong and durable bonds between inorganic substrates (like glass, metals, and minerals) and organic materials (such as polymers in coatings, adhesives, and sealants). silsource.comsinosil.com

Silane adhesion promoters function by forming a molecular bridge across the interface of two otherwise incompatible materials. sinosil.com The mechanism involves a dual-reactivity model:

Reaction with the Inorganic Substrate: The alkoxy group of the silane hydrolyzes to a silanol, which then condenses with hydroxyl groups on the inorganic surface to form stable, covalent oxane bonds (e.g., Si-O-metal or Si-O-Si). polymersynergies.netsilsource.com For this compound, the methoxybutoxy group facilitates this anchoring to the inorganic side of the interface.

Interaction with the Organic Material: The organic part of the silane molecule extends away from the substrate and interacts with the organic polymer matrix. For a true "coupling agent," this involves a reactive functional group (e.g., amino, epoxy) that forms a covalent bond with the polymer. ulprospector.com However, this compound lacks such a reactive group. Its triethylsilyl head is non-reactive. Therefore, its interaction with an organic polymer matrix is based on physical mechanisms such as van der Waals forces and the interpenetration of polymer chains into the layer of ethyl groups. polymersynergies.net This creates a compatible interface that improves wetting and physical adhesion, though it does not provide the covalent linkage of a traditional coupling agent.

The role of this compound is therefore more accurately described as a surface modifier that reduces the surface energy of the inorganic substrate, making it more organophilic and compatible with an organic phase. shinetsusilicones.com

In practical applications like coatings and sealants, silanes are added to improve the integrity and durability of the bond to the substrate, particularly in the presence of moisture. sinosil.comulprospector.com They can be applied either as a primer directly onto the substrate or as an additive integrated into the coating or sealant formulation. sinosil.com

The performance of this compound as an adhesion promoter is defined by its molecular structure.

As a Primer: When applied to an inorganic surface, it creates a hydrophobic, organophilic layer. This layer can improve the wetting of a subsequent organic coating or sealant, leading to better initial adhesion and reducing the potential for water to accumulate at the interface.

As an Additive: When mixed into a formulation, the silane molecules can migrate to the interface between the polymer binder and inorganic fillers or the substrate. ulprospector.com The methoxybutoxy group can react with fillers or the substrate, while the ethyl groups improve compatibility with the polymer matrix.

Its effectiveness is most pronounced in systems where physical adhesion and improved compatibility are sufficient. In high-performance applications where strong covalent bonding between the polymer and the adhesion promoter is required to resist high mechanical stress or harsh chemical exposure, organofunctional silanes with reactive groups would typically outperform this compound. silsource.comulprospector.com The benefits it provides are primarily improved adhesion in wet conditions and enhanced compatibility between inorganic and organic phases. sinosil.com

An article on the chemical compound “this compound” focusing on its applications in surface science and interface engineering cannot be generated as requested. Despite extensive searches for the compound and its associated CAS number (17980-36-8), there is a significant lack of available scientific literature, technical data, and detailed research findings.

The search results did not yield specific information regarding the use of this compound for engineering hydrophobic and surface-protective coatings, its ability to impart hydrophobic character to hydrophilic inorganic surfaces, or the mechanisms of water and stain repellency through its application.

General information on other silane compounds, such as Iso-Butyltriethoxysilane and various alkyltrialkoxysilanes, is available and indicates their utility in creating water-repellent surfaces. These related compounds function by reacting with hydroxyl groups on inorganic substrates, thereby creating a nonpolar, hydrophobic surface layer. However, in keeping with the strict instructions to focus solely on "this compound," this general information on other compounds cannot be used to generate the requested article.

Without specific data and research findings for "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.

Viii. Theoretical and Computational Investigations of Triethyl 3 Methoxybutoxy Silane Systems

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms of silanes like Triethyl(3-methoxybutoxy)silane. These studies can elucidate the intricate details of hydrolysis and condensation reactions, which are fundamental to the application of these compounds.

Elucidation of Hydrolysis and Condensation Transition States (e.g., S_N2-Si Mechanisms)

The hydrolysis of alkoxysilanes is a critical first step in the formation of siloxane bonds. Computational studies on various alkoxysilanes have shown that the hydrolysis can proceed through different mechanisms, with the S_N2-Si (bimolecular nucleophilic substitution at silicon) mechanism being frequently investigated. mdpi.com

In the context of this compound, a quantum chemical study would model the reaction of a water molecule with the silicon center. The calculations would aim to identify the transition state structure for the displacement of the 3-methoxybutoxy group. Key parameters that can be calculated include the activation energy barrier for the reaction, which provides a measure of the reaction rate.

For the condensation reaction, where two silanol (B1196071) molecules react to form a siloxane bond and a water molecule, similar computational approaches can be used. The calculations would model the approach of two hydrolyzed this compound molecules and identify the transition state for the formation of the Si-O-Si linkage.

General findings from studies on other silanes suggest that the energy barriers for these reactions are influenced by factors such as the nature of the alkoxy group, the presence of catalysts (acids or bases), and the solvent environment. mdpi.com

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

Molecular dynamics (MD) simulations can provide insights into the dynamic processes of polymerization and self-assembly of silane (B1218182) molecules over time scales that are inaccessible to quantum chemical methods. rsc.orgmdpi.comvt.edu For a system containing this compound, MD simulations could model the behavior of a large number of these molecules in the presence of water.

These simulations can track the trajectories of individual atoms and molecules, allowing for the observation of:

The initial stages of hydrolysis and the diffusion of water molecules to the silane.

The subsequent condensation reactions leading to the formation of oligomers and larger polymer networks.

The self-assembly of the silane molecules and their polymers, which is influenced by the interplay of the hydrophobic ethyl groups and the more polar methoxybutoxy group.

By analyzing the simulation trajectories, it is possible to extract information about the structure of the resulting polymer, the degree of cross-linking, and the timescale of the polymerization process.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling aims to establish a quantitative relationship between the molecular structure of a silane and its reactivity. For a series of related alkoxysilanes, computational models can be developed to predict properties such as the rate of hydrolysis or the final properties of the resulting polymer.

In the case of this compound, a structure-reactivity study might compare its computed properties with those of other silanes containing different alkyl or alkoxy groups. For instance, the electronic properties of the silicon atom, such as its partial charge, can be calculated and correlated with its susceptibility to nucleophilic attack by water. The steric hindrance around the silicon atom, influenced by the ethyl and 3-methoxybutoxy groups, can also be quantified and related to the reaction rate.

While no specific predictive models for this compound have been found, general principles suggest that the presence of the ether linkage in the 3-methoxybutoxy group could influence its reactivity and the properties of the resulting materials. rsc.org

Computational Analysis of Interfacial Interactions and Adhesion Mechanisms

A key application of silanes is as adhesion promoters at the interface between inorganic substrates and organic polymers. Computational methods are well-suited to investigate the interactions at these interfaces at a molecular level.

For this compound, a computational study of adhesion would typically involve building a model of an inorganic surface (e.g., silica (B1680970) or a metal oxide) and a polymer matrix. The hydrolyzed silane molecules would then be placed at the interface.

Using methods like MD or DFT, the following aspects can be investigated:

The formation of covalent bonds between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the inorganic surface.

The entanglement and interaction of the organic part of the silane (the triethyl and 3-methoxybutoxy groups) with the polymer matrix.

These simulations can help to understand how the specific chemical structure of this compound contributes to its performance as an adhesion promoter. researchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Triethyl(3-methoxybutoxy)silane, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or silane coupling reactions. For analogous silanes, procedures include reacting chlorosilanes with alkoxy alcohols under inert conditions (e.g., nitrogen atmosphere) . Purity validation employs techniques like thin-layer chromatography (TLC) (e.g., ethyl acetate:hexane = 1:20) to monitor reaction progress , followed by 1H NMR for structural confirmation (δ 0.5–1.5 ppm for ethyl groups, δ 3.3–3.7 ppm for methoxy protons) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., ethoxy, methoxybutoxy chains). Ethyl groups appear as triplets near δ 0.9 ppm, while methoxy protons resonate at δ 3.3–3.5 ppm .

- GC-MS : Useful for detecting volatile byproducts (e.g., hexamethyldisiloxane at RT ~14 minutes) .

- FT-IR : Peaks at 1050–1100 cm⁻¹ confirm Si-O-C bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during this compound synthesis?

- Methodology :

- Solvent Selection : Use aprotic solvents (e.g., 1,4-dioxane) to reduce hydrolysis .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance silane coupling efficiency .

- Factorial Design : Apply statistical models (e.g., R² > 0.8) to evaluate variables like temperature, stoichiometry, and hydrolysis time . For example, silane concentration and alkoxy ratio significantly impact product yield in hybrid films .

Q. What strategies resolve contradictions in hydrophobicity measurements of silane-modified surfaces?

- Methodology :

- Contact Angle Analysis : Use sessile drop measurements with ANOVA validation (p < 0.05) to account for surface heterogeneity .

- Electrochemical Impedance Spectroscopy (EIS) : Correlate hydrophobicity with corrosion resistance (e.g., APTES/GPTMS films show 87% model reliability) .

- Surface Morphology : Atomic force microscopy (AFM) identifies uneven silane layers causing data variability .

Q. How can this compound be integrated into hybrid films for corrosion protection?

- Methodology :

- Silane Hybridization : Combine with amino- or epoxy-functional silanes (e.g., APTES:GPTMS = 2:1) to enhance adhesion .

- Hydrolysis Time Optimization : 150 minutes achieves optimal crosslinking without premature condensation .

- Electrochemical Testing : Use Tafel plots and EIS to validate barrier properties (e.g., 2% silane concentration reduces galvanic corrosion by 60%) .

Q. What methodologies quantify interfacial interactions between this compound and metal oxides?

- Methodology :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Si-O-M (M = Fe, Al) bond formation (e.g., Si 2p peaks at 102–104 eV) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability of silane-metal oxide bonds .

- Density Functional Theory (DFT) : Model adsorption energies to predict bonding efficiency .

Data Analysis & Validation

Q. How should researchers address discrepancies in silane film thickness measurements across techniques?

- Methodology :

- Cross-Validation : Compare ellipsometry (nanoscale accuracy) with profilometry (macroscale) .

- Statistical Significance Testing : Use ANOVA or Tukey’s HSD to identify instrument-specific biases .

- Reference Standards : Calibrate instruments with certified SiO₂ films (e.g., NIST SRM 2135) .

Applications in Composite Materials

Q. What role does this compound play in polymer-ceramic composites?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.